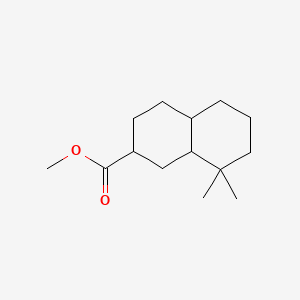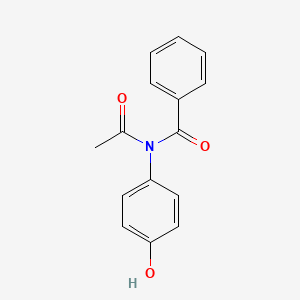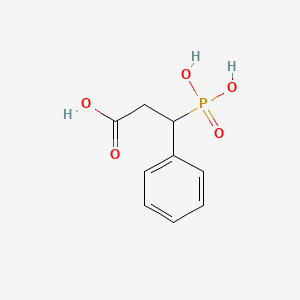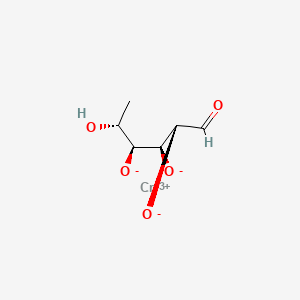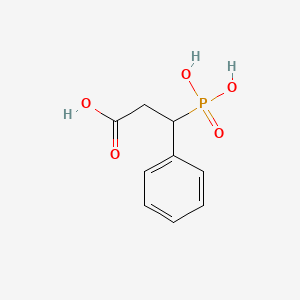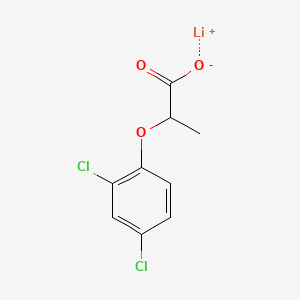
Lithium 2-(2,4-dichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(2,4-dichlorophenoxy)propionate: is a chemical compound with the molecular formula C₉H₇Cl₂LiO₃. It is a lithium salt of 2-(2,4-dichlorophenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Lithium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxypropionates.
Scientific Research Applications
Chemistry: Lithium 2-(2,4-dichlorophenoxy)propionate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions.
Industry: In industrial applications, this compound is used in the formulation of herbicides and pesticides. It is effective in controlling the growth of unwanted plants and is a key ingredient in several commercial products.
Mechanism of Action
The mechanism of action of lithium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: The parent acid of lithium 2-(2,4-dichlorophenoxy)propionate.
Sodium 2-(2,4-dichlorophenoxy)propionate: A similar salt with sodium instead of lithium.
Potassium 2-(2,4-dichlorophenoxy)propionate: Another analogous compound with potassium.
Uniqueness: this compound is unique due to the presence of lithium, which imparts specific properties to the compound. Lithium ions can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its sodium and potassium counterparts.
Properties
CAS No. |
28692-35-5 |
|---|---|
Molecular Formula |
C9H7Cl2LiO3 |
Molecular Weight |
241.0 g/mol |
IUPAC Name |
lithium;2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Li/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
PLCDUUDPVHWYKA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


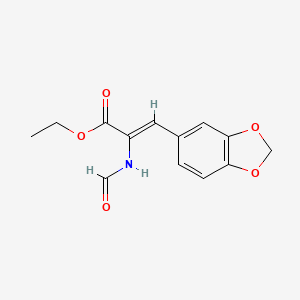
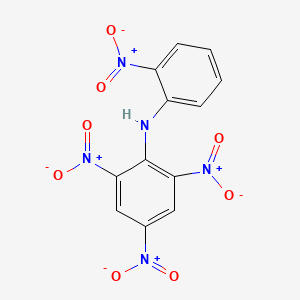
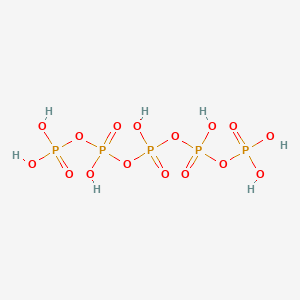
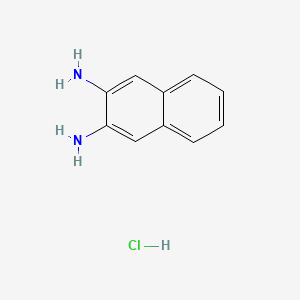
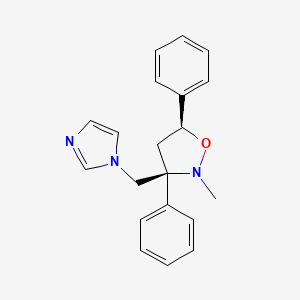
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
